molecular formula C21H21N5O3S B2873883 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide CAS No. 2034255-66-6

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2873883
CAS No.: 2034255-66-6
M. Wt: 423.49
InChI Key: BVAIVANPPACLFR-UHFFFAOYSA-N
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Description

The compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide is a structurally complex molecule featuring a triazolo-pyrimidine core linked to a biphenyl sulfonamide moiety via a propyl chain.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-29-19-8-4-17(5-9-19)18-6-10-20(11-7-18)30(27,28)25-12-2-3-16-13-22-21-23-15-24-26(21)14-16/h4-11,13-15,25H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAIVANPPACLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares the target compound with analogous molecules described in the provided evidence, focusing on structural motifs, synthetic pathways, and biological activities.

Structural Analogues
Compound Name/ID Core Structure Key Functional Groups Biological Activity (if reported)
Target Compound Triazolo[1,5-a]pyrimidine Biphenyl sulfonamide, methoxy group Not reported in evidence
4af () Pyrano[2,3-c]pyrazol Methylbenzenesulfonamide, cyano Not explicitly stated; likely synthetic intermediate
5d, 5k () Quinazoline-pyrazole Aldehyde hydrazone, chloro-quinazoline Antifungal (50 µg/mL: wheat/apple pathogens)

Key Observations :

  • The target compound’s triazolo-pyrimidine core distinguishes it from 4af (pyrano-pyrazol) and 5d/5k (quinazoline-pyrazole hybrids). These scaffolds are associated with diverse bioactivities, such as kinase inhibition (triazolo-pyrimidines) or antifungal effects (quinazoline derivatives) .
  • The biphenyl sulfonamide group in the target compound is structurally analogous to the methylbenzenesulfonamide in 4af , a motif often used to enhance solubility or target sulfonamide-binding enzymes (e.g., carbonic anhydrases) .

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